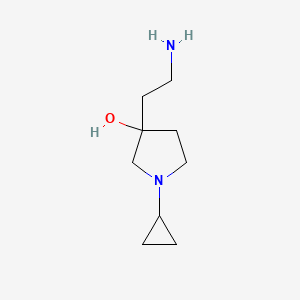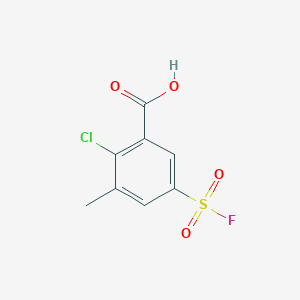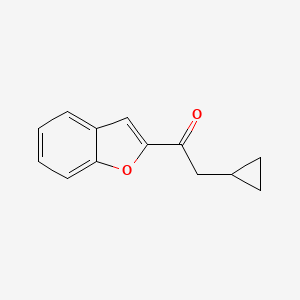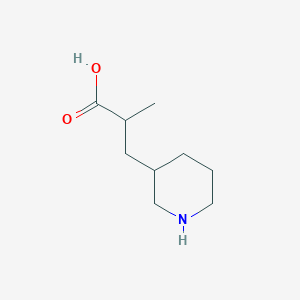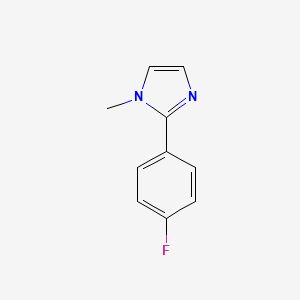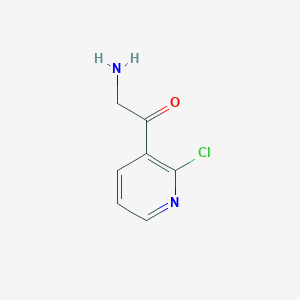
(S)-3,3-Dimethyl-1-nitrobutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3,3-Dimethyl-1-nitrobutan-2-ol is an organic compound with a chiral center, making it optically active. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity. It is commonly used as an intermediate in the synthesis of more complex molecules and has applications in both academic research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3-Dimethyl-1-nitrobutan-2-ol typically involves the nitration of 3,3-dimethylbutan-2-ol. One common method is the reaction of 3,3-dimethylbutan-2-ol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
(S)-3,3-Dimethyl-1-nitrobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form corresponding nitroso or nitrate compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
(S)-3,3-Dimethyl-1-nitrobutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-3,3-Dimethyl-1-nitrobutan-2-ol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties.
類似化合物との比較
Similar Compounds
®-3,3-Dimethyl-1-nitrobutan-2-ol: The enantiomer of (S)-3,3-Dimethyl-1-nitrobutan-2-ol, with similar chemical properties but different optical activity.
3,3-Dimethyl-2-nitrobutane: A structurally similar compound lacking the hydroxyl group.
2-Nitro-2-methylpropane-1-ol: Another nitro alcohol with a different carbon skeleton.
Uniqueness
This compound is unique due to its chiral center, which imparts optical activity and can influence its reactivity and interactions with other chiral molecules. This makes it valuable in asymmetric synthesis and chiral resolution processes.
特性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
(2S)-3,3-dimethyl-1-nitrobutan-2-ol |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3)5(8)4-7(9)10/h5,8H,4H2,1-3H3/t5-/m1/s1 |
InChIキー |
POPUCNRCMDNMTD-RXMQYKEDSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C[N+](=O)[O-])O |
正規SMILES |
CC(C)(C)C(C[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-methylphenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13204392.png)
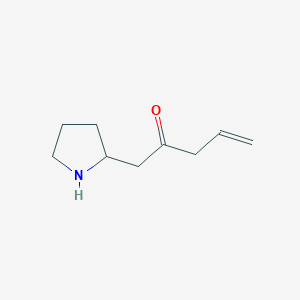
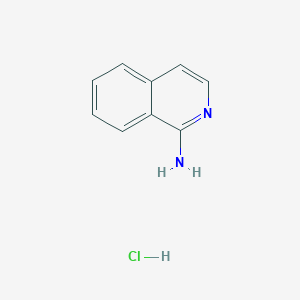
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13204400.png)
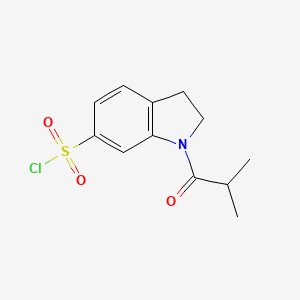
![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B13204422.png)
